Diethyl acetylenedicarboxylate

Description

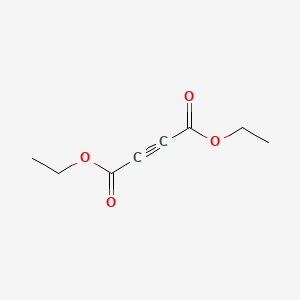

Structure

3D Structure

Properties

IUPAC Name |

diethyl but-2-ynedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRNXFOUBFLVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227055 | |

| Record name | Diethyl 2-butynedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Diethyl 2-butynedioate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

762-21-0 | |

| Record name | Diethyl acetylenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2-butynedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl acetylenedicarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2-butynedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-butynedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diethyl Acetylenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl acetylenedicarboxylate (B1228247) (DEAD) is a valuable and versatile reagent in organic synthesis, widely employed as a dienophile in Diels-Alder reactions, a Michael acceptor, and a key building block for the synthesis of various heterocyclic compounds. Its high reactivity, attributed to the electron-withdrawing nature of the two ester groups flanking the carbon-carbon triple bond, makes it an essential tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the common synthetic routes to diethyl acetylenedicarboxylate and detailed protocols for its purification. The information presented is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for the efficient and safe preparation of high-purity DEAD in a laboratory setting.

Introduction

This compound (DEAD), also known as diethyl 2-butynedioate, is a clear, light yellow liquid with a characteristic pungent odor.[1] It is a powerful electrophile and participates in a wide array of chemical transformations, making it a staple reagent in the organic chemist's toolkit.[2] The applications of DEAD are extensive and include the synthesis of novel therapeutic agents, functional materials, and complex natural products. Given its broad utility and high reactivity, access to reliable methods for its synthesis and purification is of paramount importance. This guide will detail the most common and practical approaches to preparing and purifying this valuable compound.

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound. The most prevalent methods involve the esterification of acetylenedicarboxylic acid or its monopotassium salt, and the dehydrobromination of diethyl 2,3-dibromosuccinate.

Esterification of Acetylenedicarboxylic Acid and its Salt

A straightforward and widely used method for synthesizing DEAD is the Fischer esterification of acetylenedicarboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.[3] A variation of this method, which is often more convenient, utilizes the commercially available monopotassium salt of acetylenedicarboxylate.[4]

2.1.1. From Acetylenedicarboxylic Acid

This method involves the direct reaction of acetylenedicarboxylic acid with ethanol, typically using p-toluenesulfonic acid as a catalyst and benzene (B151609) or a similar solvent to azeotropically remove the water formed during the reaction.[3]

Experimental Protocol: Synthesis of this compound from Acetylenedicarboxylic Acid [3]

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve acetylenedicarboxylic acid (25.00 g, 0.22 mol) in a mixture of 150 mL of ethanol and 150 mL of benzene.

-

Add p-toluenesulfonic acid monohydrate (4.17 g, 0.02 mol) to the reaction mixture.

-

Reflux the solution for 16 hours, or until the theoretical amount of water (~7.9 mL) has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting oily residue is then purified by vacuum distillation.

2.1.2. From Monopotassium Acetylenedicarboxylate

A well-documented procedure for the synthesis of the analogous dimethyl acetylenedicarboxylate (DMAD) from its monopotassium salt can be adapted for the preparation of DEAD.[4] This method involves the reaction of the salt with ethanol and concentrated sulfuric acid.

Experimental Protocol: Synthesis of this compound from Monopotassium Acetylenedicarboxylate (Adapted from the DMAD Synthesis) [4]

-

In a large round-bottom flask, cautiously add concentrated sulfuric acid in small portions to cooled absolute ethanol.

-

To this cooled solution, add monopotassium acetylenedicarboxylate with swirling.

-

Fit the flask with a drying tube and allow the mixture to stand at room temperature for several days with occasional swirling.

-

Decant the liquid from the inorganic salts and wash the salts with cold water.

-

Combine the decanted liquid and the washings and extract the mixture with diethyl ether.

-

Combine the ether extracts and wash them successively with cold water, saturated sodium bicarbonate solution, and again with cold water. Note: The bicarbonate wash is crucial to neutralize any remaining acid, which can cause decomposition of the product during distillation.[4]

-

Dry the ether extract over anhydrous magnesium sulfate.

-

Remove the ether by distillation on a steam bath.

-

Purify the crude product by vacuum distillation.

Dehydrobromination of Diethyl 2,3-Dibromosuccinate

An alternative route to this compound involves the double dehydrobromination of diethyl 2,3-dibromosuccinate. This precursor can be synthesized from diethyl maleate (B1232345).

2.2.1. Synthesis of Diethyl 2,3-Dibromosuccinate

Diethyl maleate is first brominated to yield diethyl 2,3-dibromosuccinate.

2.2.2. Dehydrobromination to this compound

The resulting dibromide is then treated with a base, such as potassium hydroxide, to eliminate two equivalents of hydrogen bromide and form the alkyne.

A related procedure starts from 2,3-dibromosuccinic acid, which is first esterified and then dehydrobrominated.[5]

Conceptual Workflow: Synthesis via Dehydrobromination

Caption: Synthesis of DEAD via dehydrobromination.

Purification of this compound

Crude this compound is typically purified by vacuum distillation.[3][4] It is a lachrymator and a vesicant, so all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4][6][7]

Work-up and Distillation

A standard work-up procedure involves washing the crude product or an ethereal solution of it with saturated sodium bicarbonate solution to remove acidic impurities.[4] This step is critical to prevent decomposition during the subsequent distillation. After washing and drying, the product is distilled under reduced pressure.

Experimental Protocol: Purification by Vacuum Distillation [3][4]

-

Transfer the crude this compound to a suitable distillation flask.

-

Assemble a vacuum distillation apparatus. A modified Claisen flask is recommended to prevent bumping.[4]

-

Apply vacuum and gently heat the flask.

-

Collect the fraction boiling at the appropriate temperature and pressure.

Alternative Purification Method: Column Chromatography

For smaller scales or to achieve very high purity, flash column chromatography can be employed.[1]

Experimental Protocol: Purification by Column Chromatography [1]

-

Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., petroleum ether).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the solution onto the top of the silica gel column.

-

Elute the column with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 98:2).[1]

-

Collect the fractions containing the purified product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

| Synthesis Method | Starting Material | Reagents | Yield | Reference |

| Esterification | Acetylenedicarboxylic Acid | Ethanol, p-toluenesulfonic acid, benzene | Not specified, but product obtained | [3] |

| Esterification | Monopotassium Acetylenedicarboxylate | Ethanol, Sulfuric acid | 51-53% | [4] |

| Esterification | Acetylenedicarboxylic Acid | Ethanol, p-toluenesulfonic acid, 1,2-dichloroethane | 91% | [1] |

| Physical and Spectroscopic Data | Value | Reference |

| Boiling Point | 96-98 °C at 8 mmHg | [4] |

| 70 °C at 0.5 mbar | [3] | |

| 107-110 °C at 15 hPa | [8] | |

| Refractive Index (n_D^25) | 1.4397 | [4] |

| Density (g/mL at 25 °C) | 1.063 | [8] |

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care.[6][7]

-

Toxicity: It is a powerful lachrymator and vesicant, causing severe skin burns and eye damage.[4][6][7] Inhalation may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be carried out in a chemical fume hood.[6]

-

First Aid: In case of skin contact, immediately wash the affected area with 95% ethanol followed by soap and water.[4] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] It should be kept refrigerated in a tightly closed container.[6] It is incompatible with acids, bases, and reducing agents.[6]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: General workflow for synthesis via esterification.

Caption: General workflow for purification.

Conclusion

The synthesis and purification of this compound are well-established processes that can be reliably performed in a standard organic chemistry laboratory. The choice of synthetic method will depend on the availability of starting materials and the desired scale of the reaction. Proper purification, typically through vacuum distillation after an aqueous work-up, is essential to obtain a high-purity product suitable for use in sensitive downstream applications. Adherence to strict safety protocols is mandatory when handling this hazardous compound. This guide provides the necessary information for researchers to confidently and safely prepare this compound for their synthetic needs.

References

- 1. This compound | 762-21-0 [chemicalbook.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103664600A - Preparation method of dimethyl acetylenedicarboxylate - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Acetylenedicarboxylate (B1228247)

Introduction

Diethyl acetylenedicarboxylate (DEAD), also known as diethyl 2-butynedioate, is a highly versatile organic compound widely utilized in chemical synthesis.[1][2][3] It is a clear, light yellow liquid with a distinct, disagreeable odor.[3][4][5] As an ester of acetylenedicarboxylic acid, its core functional group is a carbon-carbon triple bond flanked by two electron-withdrawing ethyl ester groups. This electronic arrangement renders the molecule highly electrophilic, making it a potent reagent in a variety of important organic transformations.[6] DEAD is a valuable building block in the synthesis of complex molecules, particularly heterocyclic compounds, and serves as a protein cross-linker.[1][2][3][4] Its reactivity as a dienophile in Diels-Alder reactions and as a Michael acceptor makes it an indispensable tool for synthetic chemists.[6]

Chemical Structure

The structure of this compound is characterized by a linear four-carbon chain containing a triple bond at the 2-position, with ethyl ester groups at both ends.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are well-documented, making it a reliable reagent in various applications.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 762-21-0 | [1][7] |

| Molecular Formula | C₈H₁₀O₄ | [1][7] |

| Molecular Weight | 170.16 g/mol | [1][7] |

| IUPAC Name | Diethyl but-2-ynedioate | [8] |

| Synonyms | Diethyl 2-butynedioate, Acetylenedicarboxylic acid diethyl ester | [2][8] |

| Appearance | Clear light yellow liquid | [2][4] |

| Odor | Disagreeable | [4][5] |

Physical Constants

| Property | Value | Reference |

| Density | 1.063 g/mL at 25 °C | [4][7] |

| Melting Point | 1-3 °C | [2] |

| Boiling Point | 107-110 °C at 11 mmHg | [7] |

| 95-98 °C at 19 mmHg | [7] | |

| 123 °C at 23 Torr | [9] | |

| Refractive Index (n20/D) | 1.443 | [4][7] |

| Flash Point | 202 °F (94.4 °C) | [2] |

| Water Solubility | Insoluble | [2] |

| Solubility in other solvents | Soluble in ethanol, ethyl ether, CCl₄ | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups.

-

¹³C NMR: The spectrum will exhibit signals for the methyl and methylene carbons of the ethyl groups, the carbonyl carbons of the ester groups, and the sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy

The IR spectrum of DEAD is characterized by specific absorption bands corresponding to its functional groups. Key expected peaks include:

-

C≡C stretch: A weak absorption band for the alkyne triple bond.

-

C=O stretch: A strong absorption band for the ester carbonyl groups.

-

C-O stretch: Absorption bands for the ester C-O bonds.

-

C-H stretch: Bands corresponding to the sp³ hybridized C-H bonds of the ethyl groups.

Chemical Reactivity and Applications

The high electrophilicity of the triple bond, conferred by the adjacent ester groups, governs the reactivity of DEAD. It is a prominent substrate in several classes of organic reactions.

Cycloaddition Reactions (Diels-Alder)

DEAD is a powerful dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. It readily reacts with conjugated dienes to form six-membered rings. This reaction is a cornerstone of organic synthesis for building cyclic systems with high stereospecificity. The electron-withdrawing nature of the ester groups in DEAD accelerates the reaction with electron-rich dienes.

References

- 1. Dimethyl acetylenedicarboxylate(762-42-5) IR Spectrum [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 762-21-0 [chemicalbook.com]

- 4. Dimethyl acetylenedicarboxylate(762-42-5) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound | C8H10O4 | CID 69803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(762-21-0) 13C NMR [m.chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chegg.com [chegg.com]

Diethyl acetylenedicarboxylate reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Diethyl Acetylenedicarboxylate (B1228247) with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl acetylenedicarboxylate (DEAD), a commercially available and versatile reagent, is distinguished by its highly electrophilic carbon-carbon triple bond. This electron deficiency, induced by two flanking ethoxycarbonyl groups, renders DEAD an exceptionally reactive substrate for a wide array of nucleophilic addition reactions. Its utility is demonstrated in its reactions with nitrogen, phosphorus, sulfur, and carbon nucleophiles, leading to a diverse range of acyclic and heterocyclic compounds. This technical guide provides a comprehensive overview of the core reactivity of DEAD, summarizing key reaction classes, presenting quantitative data in structured tables, detailing experimental protocols for seminal reactions, and illustrating reaction mechanisms and workflows through diagrams.

Introduction: The Chemical Nature of this compound (DEAD)

This compound (DEAD), also known as diethyl but-2-ynedioate, is a clear, light yellow liquid with the chemical formula C₈H₁₀O₄.[1][2] It is a powerful and versatile building block in organic synthesis, primarily due to the electronic nature of its alkyne functionality.[3] The two electron-withdrawing ethyl ester groups significantly polarize the triple bond, making the acetylenic carbons highly electrophilic and susceptible to attack by a broad spectrum of nucleophiles.[3] This inherent reactivity makes DEAD a cornerstone reagent for constructing complex molecules, particularly in the synthesis of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[1][4]

Reactivity with Nitrogen Nucleophiles (Aza-Michael Addition)

The reaction of DEAD with nitrogen nucleophiles, primarily primary and secondary amines, is a cornerstone of its chemistry. This transformation proceeds via a conjugate (Michael) addition mechanism, yielding highly functionalized enamines which are valuable synthetic intermediates.

Reaction Mechanism and Stereoselectivity

Primary and secondary amines readily add to the triple bond of DEAD. The reaction with primary amines typically yields enamines with a Z (fumarate) geometry.[5][6] Secondary amines, however, can produce either the Z or E (maleate) isomers, or a mixture of both, depending on the reaction conditions and the structure of the amine.[5] These enamine adducts are often stable and isolable, but can also serve as in-situ intermediates for subsequent cyclization reactions to form nitrogen-containing heterocycles, such as quinolones and piperazines.[5][7]

Quantitative Data: Aza-Michael Addition to DEAD

| Nucleophile | Solvent | Conditions | Product(s) | Yield (%) | Reference |

| m-Phenylenediamine | Methanol | Room Temp. | Tetramethyl m-phenylenediaminobisfumarate | 69% | [5] |

| Aniline (B41778) | Diphenyl ether | Reflux | 2-Carbomethoxy-4(1H)-quinolone | Not specified | [5] |

| Various Amines | Acetic Acid | Room Temp. | 3-Amino 1,5-dihydro-2H-pyrrol-2-ones | Good to Excellent | [8] |

| Primary/Secondary Amines | Methanol | Room Temp. | (Z)- or (E/Z)-Enamines | Not specified | [6] |

Experimental Protocol: Synthesis of Diethyl 2-(phenylamino)maleate

This protocol is a representative example of the aza-Michael addition of an aromatic amine to DEAD.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in absolute ethanol (B145695) (20 mL).

-

Addition of DEAD: Cool the solution to 0 °C using an ice bath. To the stirred solution, add this compound (1.05 eq) dropwise over a period of 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane (B92381):ethyl acetate (B1210297) eluent system.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by column chromatography on silica (B1680970) gel (70-230 mesh) using a gradient of hexane and ethyl acetate to afford the pure enamine product.

Visualization: Aza-Michael Addition Pathway

Caption: Mechanism of the Aza-Michael addition of an amine to DEAD.

Reactivity with Phosphorus Nucleophiles

Tertiary phosphines are potent nucleophiles that exhibit unique reactivity with DEAD, leading to the formation of stable phosphorus ylides or diphosphoranes. These reactions are fundamental in organophosphorus chemistry.

Formation of Diphosphoranes

The reaction between a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), and DEAD typically proceeds via a zwitterionic intermediate.[9][10] This intermediate is formed by the nucleophilic attack of the phosphine on one of the acetylenic carbons.[10] In the presence of excess phosphine (a 2:1 molar ratio), this zwitterion can be trapped by a second molecule of phosphine to yield a stable 1,2-alkylidenediphosphorane.[11][12] These diphosphoranes are notable for their stability and have been characterized extensively.[11]

Quantitative Data: Reaction of DEAD with Tertiary Phosphines

| Nucleophile | Molar Ratio (P:DEAD) | Solvent | Product | Yield (%) | Reference |

| Triphenylphosphine | 2:1 | Not specified | [Ph₃P:C(CO₂Me)·C(CO₂Me):PPh₃] | Quantitative | [11][12] |

| Diphenylmethylphosphine | 2:1 | Not specified | [Ph₂MeP:C(CO₂Me)·C(CO₂Me):PMePh₂] | Quantitative | [11][12] |

| Tertiary Arylphosphines | Excess | Not specified | 1,2-Alkylidenediphosphoranes | Not specified | [9] |

Note: Data often refers to dimethyl acetylenedicarboxylate (DMAD), which exhibits analogous reactivity to DEAD.

Experimental Protocol: Synthesis of Hexamethyl 1,1'-(1,2-bis(methoxycarbonyl)ethane-1,2-diylidene)bis(phosphoranetriyl)tribenzoate

This protocol describes the formation of a stable diphosphorane from triphenylphosphine and dimethyl acetylenedicarboxylate (DMAD), analogous to the reaction with DEAD.

-

Reaction Setup: To a solution of dimethyl acetylenedicarboxylate (1.0 eq) in anhydrous diethyl ether (50 mL) in a flame-dried, two-necked flask under a nitrogen atmosphere, add a solution of triphenylphosphine (2.1 eq) in anhydrous diethyl ether (100 mL).

-

Reaction: The addition is performed dropwise at room temperature with constant stirring. An immediate reaction is typically observed, with the formation of a precipitate.

-

Isolation: Stir the mixture for 2 hours at room temperature. Collect the resulting solid product by vacuum filtration.

-

Purification: Wash the solid with cold, anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials. Dry the product under vacuum to yield the pure 1,2-alkylidenediphosphorane.

Visualization: Diphosphorane Formation Pathway

Caption: Stepwise formation of a diphosphorane from DEAD and a tertiary phosphine.

Reactivity with Sulfur Nucleophiles (Thia-Michael Addition)

Thiols and their corresponding thiolates are excellent nucleophiles for DEAD, participating in thia-Michael additions to form vinyl sulfides. This reaction is highly efficient for creating carbon-sulfur bonds.

Reaction Mechanism and Products

The addition of thiols to DEAD is a facile process that can lead to both mono- and di-adducts.[6] The nucleophilic addition of a thiolate affords a vinyl sulfide, which still contains an electron-deficient double bond.[6] Therefore, a second equivalent of the thiol can add to form a meso dithioaddition product.[6] The stereochemistry of the initial mono-addition product is typically the Z-isomer.[6] This reactivity is valuable for synthesizing sulfur-containing compounds and has been applied in the development of protein cross-linking agents and the synthesis of S,N-heterocycles like thiazolines.[4][13][14]

Quantitative Data: Thia-Michael Addition to DEAD

| Nucleophile | Solvent | Conditions | Product(s) | Yield (%) | Reference |

| Thiosemicarbazide, p-methoxybenzaldehyde, DMAD | Microwave (80W) | 3 min, solvent-free | Thiazoline (B8809763) derivative | 95% | [13] |

| Thiophenol | Chloroform (B151607) | Room Temp. | Meso dithioadduct | Sole product | [6] |

| Thiophenol | Chloroform | Low Temp. | (Z)-monothioadduct | Isolable | [6] |

| N,N'-substituted thiourea, PPh₃ | Not specified | 50°C, 1-3 hrs | 1,3-thiazines | 83-90% | [15] |

Note: DMAD is often used as a proxy for DEAD in literature, exhibiting similar reactivity.

Experimental Protocol: Thia-Michael Addition of Thiophenol to DEAD

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve thiophenol (2.0 eq) in chloroform (15 mL).

-

Addition of DEAD: Cool the solution to 0 °C in an ice bath. Add this compound (1.0 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the formation of the dithioadduct by TLC.

-

Work-up and Purification: After the reaction is complete, concentrate the mixture under vacuum. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to isolate the dithioether product.

Visualization: General Experimental Workflow

Caption: A generalized workflow for reactions involving DEAD and nucleophiles.

Reactivity with Carbon Nucleophiles

Carbon-based nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds or acetylenic carbanions, can also add to DEAD in a Michael-type fashion.[16][17] These reactions are fundamental for carbon-carbon bond formation. The use of catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can be effective in promoting the addition of less reactive carbanions. The resulting adducts are highly functionalized and can be used to build complex carbon skeletons.

Application in Multi-Component Reactions (MCRs) and Heterocyclic Synthesis

DEAD is a prominent substrate in one-pot, multi-component reactions (MCRs), which allow for the efficient synthesis of complex molecular architectures with high atom economy.[8] By combining DEAD with an amine and an aldehyde or ketone, for example, highly substituted γ-lactam or pyrrolone derivatives can be synthesized in a single step.[8] Similarly, MCRs involving thiosemicarbazide, an aldehyde, and DEAD provide a rapid, often microwave-assisted, route to thiazoline heterocycles.[4][13]

Visualization: Logical Relationship of Nucleophiles to Products

Caption: Reactivity pathways of DEAD with different classes of nucleophiles.

Conclusion

This compound is a uniquely versatile and powerful electrophile in organic synthesis. Its reactivity with a wide range of nucleophiles—including amines, phosphines, thiols, and carbanions—provides direct and efficient routes to a vast array of functionalized acyclic and heterocyclic compounds. The predictability of its reactions, such as the Michael addition, and its utility in complex multi-component syntheses, solidify its role as an indispensable tool for researchers in synthetic chemistry and drug development. A thorough understanding of its reactivity patterns, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

- 1. This compound | 762-21-0 [chemicalbook.com]

- 2. This compound CAS#: 762-21-0 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. [PDF] Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives | Semantic Scholar [semanticscholar.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of phosphines with acetylenes. Part 18. The mechanism of formation of 1,2-alkylidenediphosphoranes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactions of phosphines with acetylenes. Part IV. A stable 1,2-diphosphorane. Restricted rotation in a stable alkylidene diphosphorane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. Reactions of phosphines with acetylenes. Part IX. 1,2-Alkylidenediphosphoranes stabilised by acyl and ester groups - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Structure-activity comparison of the cytotoxic properties of diethyl maleate and related molecules: identification of this compound as a thiol cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. rcr.colab.ws [rcr.colab.ws]

- 17. Michael Addition [organic-chemistry.org]

In-depth Technical Guide: Electron Density Distribution in Diethyl Acetylenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electron density distribution in Diethyl acetylenedicarboxylate (B1228247) (DEAD), a versatile reagent widely utilized in organic synthesis, particularly in cycloaddition reactions and the formation of heterocyclic compounds. Given the limited direct experimental data on DEAD, this paper leverages high-resolution crystallographic data and computational analysis of its close analogue, Dimethyl acetylenedicarboxylate (DMAD), to infer and understand the electronic characteristics of DEAD. The inherent electrophilicity of DEAD, crucial for its reactivity, is explored through an analysis of its molecular structure, atomic charges, and frontier molecular orbitals. This guide presents a comprehensive overview of the methodologies used to study these properties and provides quantitative data to support the rational design of novel molecular entities in drug discovery and materials science.

Introduction

Diethyl acetylenedicarboxylate (DEAD) is a highly functionalized alkyne that serves as a pivotal building block in synthetic organic chemistry. Its reactivity is dominated by the electrophilic nature of the carbon-carbon triple bond, which is flanked by two electron-withdrawing ethyl ester groups. This electronic arrangement makes DEAD a potent dienophile in Diels-Alder reactions and a Michael acceptor, enabling the construction of complex molecular architectures.[1] Understanding the intricate details of its electron density distribution is paramount for predicting its reactivity, designing novel reactions, and developing new therapeutic agents and functional materials.

Due to the challenges in obtaining a single crystal of sufficient quality for X-ray diffraction, this guide utilizes data from its closely related and structurally similar analogue, Dimethyl acetylenedicarboxylate (DMAD). The substitution of ethyl groups with methyl groups is not expected to significantly alter the fundamental electronic properties of the core acetylenic and carboxyl functionalities, making DMAD an excellent model for studying the electron density distribution relevant to DEAD.

Molecular Geometry and Crystal Structure (with DMAD as an analogue)

Experimental Protocol: Single-Crystal X-ray Diffraction of DMAD

The determination of the crystal structure of DMAD involves the following general steps:

-

Crystal Growth: Single crystals of DMAD are typically grown by slow evaporation of a suitable solvent at a controlled temperature.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Key Structural Parameters of DMAD

The key bond lengths and angles for DMAD, as determined by X-ray crystallography, are summarized in the table below. These values provide a quantitative basis for understanding the geometry of the core functional groups.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C≡C | ~ 1.19 Å |

| C-C | ~ 1.45 Å | |

| C=O | ~ 1.20 Å | |

| C-O | ~ 1.33 Å | |

| O-CH₃ | ~ 1.44 Å | |

| Bond Angles | C≡C-C | ~ 178° |

| C-C=O | ~ 124° | |

| C-C-O | ~ 111° | |

| O=C-O | ~ 125° | |

| C-O-CH₃ | ~ 116° | |

| Note: These are typical values and may vary slightly depending on the specific crystallographic study. |

The linearity of the C-C≡C-C fragment is a key feature, as expected for an alkyne. The bond lengths indicate significant electron delocalization across the ester groups.

Theoretical Electron Density Distribution

To gain a deeper understanding of the electronic landscape of these molecules, quantum chemical calculations are employed. Density Functional Theory (DFT) is a powerful method for calculating the electron density and related properties.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations on DMAD are typically performed using a computational chemistry software package. The general workflow is as follows:

-

Input Structure: The initial molecular geometry is built, often based on crystallographic data or standard bond lengths and angles.

-

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. The choice of functional and basis set is crucial for obtaining accurate results.[2]

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation.

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: Once the optimized geometry is obtained, various electronic properties, such as atomic charges, molecular orbitals, and the electrostatic potential, are calculated.

Atomic Charges and Electron Density

The distribution of electron density in a molecule can be quantified by assigning partial charges to each atom. These charges indicate regions of electron excess (negative charge) and electron deficiency (positive charge).

| Atom | Calculated Atomic Charge (Mulliken) |

| C (alkyne) | ~ +0.15 e |

| C (carbonyl) | ~ +0.60 e |

| O (carbonyl) | ~ -0.45 e |

| O (ether) | ~ -0.35 e |

| C (methyl) | ~ -0.10 e |

| H (methyl) | ~ +0.15 e |

| Note: These are representative values from DFT calculations and can vary with the method and basis set used. |

The calculated atomic charges highlight the significant polarization of the molecule. The acetylenic carbons carry a slight positive charge, while the carbonyl carbons are highly electrophilic with a large positive charge. The oxygen atoms, as expected, are electron-rich. This charge distribution explains the high reactivity of DEAD and DMAD towards nucleophiles.

Frontier Molecular Orbitals (FMOs)

The reactivity of a molecule is often governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals provide insights into how the molecule will interact with other reagents.

-

LUMO: The LUMO of DEAD and DMAD is primarily localized on the acetylenic carbons and the carbonyl carbons. Its low energy makes the molecule a strong electron acceptor (electrophile). Nucleophilic attack will preferentially occur at these sites.

-

HOMO: The HOMO is primarily located on the oxygen atoms of the ester groups.

The significant energy gap between the HOMO of a typical diene and the LUMO of DEAD/DMAD facilitates the [4+2] cycloaddition in Diels-Alder reactions.

Reactivity and Logical Workflow

The electron-deficient nature of the alkyne in DEAD is the driving force for its participation in a wide array of chemical transformations. A prime example is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings.

Caption: A logical workflow for the Diels-Alder reaction involving DEAD.

This diagram illustrates the fundamental molecular orbital interactions that govern the Diels-Alder reaction. The reaction proceeds through a concerted transition state where two new carbon-carbon sigma bonds are formed simultaneously.

Conclusion

This technical guide has provided a comprehensive analysis of the electron density distribution in this compound, primarily through the lens of its analogue, Dimethyl acetylenedicarboxylate. The combination of crystallographic data and DFT calculations reveals a molecule with a highly polarized electronic structure, characterized by an electrophilic carbon-carbon triple bond and electron-withdrawing ester groups. This detailed understanding of the electron density is crucial for researchers and scientists in predicting and controlling the reactivity of this important synthetic building block. For drug development professionals, this knowledge can be applied to the rational design of molecules with specific electronic properties to enhance binding affinity and biological activity. The methodologies and data presented herein serve as a valuable resource for the continued exploration and application of this compound in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Spectroscopic Data of Diethyl Acetylenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl acetylenedicarboxylate (B1228247), a valuable reagent in organic synthesis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the accurate identification and characterization of this compound. This guide includes detailed summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a structured summary of the key spectroscopic data for diethyl acetylenedicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.300 | Quartet | 4H | -OCH₂- |

| 1.337 | Triplet | 6H | -CH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 152.5 | C=O (Ester Carbonyl) |

| 74.5 | C≡C (Alkynyl Carbon) |

| 63.0 | -OCH₂- (Methylene Carbon) |

| 13.8 | -CH₃ (Methyl Carbon) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The data presented below corresponds to a liquid film sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 | Medium | C-H Stretch (Alkyl) |

| 2255 | Medium | C≡C Stretch (Alkyne) |

| 1720 | Strong | C=O Stretch (Ester) |

| 1250 | Strong | C-O Stretch (Ester) |

| 1020 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The following are the major peaks observed.

| m/z | Relative Intensity (%) | Possible Fragment |

| 170 | 15.2 | [M]⁺ (Molecular Ion) |

| 125 | 100.0 | [M - OCH₂CH₃]⁺ |

| 97 | 11.6 | [M - COOCH₂CH₃]⁺ |

| 80 | 18.8 | |

| 53 | 93.3 | |

| 29 | 55.5 | [CH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

The solution is then transferred to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Temperature: The sample is typically analyzed at room temperature (298 K).

-

¹H NMR Acquisition:

-

A standard pulse program is used.

-

The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically employed.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program is used to simplify the spectrum.

-

A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is common.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation:

-

For Attenuated Total Reflectance (ATR) FTIR, a small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

The solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program: A temperature gradient is used to ensure good separation. For example, an initial temperature of 50°C held for 1 minute, then ramped at 10°C/min to 250°C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: Typically maintained around 230°C.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Diethyl Acetylenedicarboxylate (CAS 762-21-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl acetylenedicarboxylate (B1228247) (DEAD), with the CAS number 762-21-0, is a highly versatile and reactive organic compound.[1] Characterized by a carbon-carbon triple bond flanked by two ethyl ester functional groups, DEAD is a powerful electrophile and a key building block in synthetic organic chemistry.[2][3] Its pronounced electrophilicity, a result of the electron-withdrawing nature of the two carboxylate groups, makes it an excellent substrate for a wide array of chemical transformations.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of diethyl acetylenedicarboxylate, with a focus on its utility in the synthesis of complex molecules and pharmacologically relevant scaffolds.

Core Properties of this compound

A summary of the key physical, chemical, and safety properties of this compound is presented below for easy reference.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 762-21-0 | [1][4] |

| Molecular Formula | C₈H₁₀O₄ | [1][2][4] |

| Molecular Weight | 170.16 g/mol | [2][4][5] |

| Appearance | Clear, light yellow liquid | [1][2][6] |

| Odor | Disagreeable, pungent | [3][6] |

| Boiling Point | 107-110 °C at 11 mmHg | [2][4][6] |

| Melting Point | 1-3 °C | [7] |

| Density | 1.063 g/mL at 25 °C | [2][4][6] |

| Refractive Index (n20/D) | 1.443 | [2][4][6] |

| Solubility | Soluble in ethanol, ethyl ether, CCl₄; Insoluble in water | [1][6][7] |

Spectroscopic Data

| Spectrum Type | Key Features/Notes |

| ¹H NMR | Spectra available from various sources. |

| ¹³C NMR | Spectra available from various sources. |

| Infrared (IR) | Spectra available from various sources. |

| Mass Spectrometry (MS) | Spectra available from various sources. |

Safety and Handling

| Hazard | Description | Precautionary Measures | Reference(s) |

| GHS Pictograms | GHS05 (Corrosion) | Wear protective gloves, clothing, eye, and face protection. | [4] |

| Signal Word | Danger | [4] | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | Do not breathe mist/vapors/spray. Wash skin thoroughly after handling. | [4][5][8] |

| Toxicological Effects | Dermatotoxin (skin burns), Lacrimator, Toxic Pneumonitis. | Use only in a well-ventilated area or under a chemical fume hood. | [5][8] |

| Storage | Store at 2-8°C in a dry, cool, and well-ventilated place. Keep container tightly closed. Protect from light. | Incompatible with acids, bases, and reducing agents. | [1][4][8] |

| Flash Point | 94 °C (201.2 °F) - closed cup | Keep away from heat, sparks, and open flames. | [4] |

Key Reactions and Experimental Protocols

The unique electronic structure of this compound makes it a valuable reagent in a variety of important organic reactions, particularly in the synthesis of heterocyclic compounds.[1][6]

Cycloaddition Reactions (Diels-Alder)

As a potent dienophile, DEAD readily participates in [4+2] cycloaddition reactions with a wide range of dienes to form substituted cyclohexene (B86901) derivatives.[2] This reactivity is a cornerstone of its utility in constructing complex cyclic systems.[2]

This protocol is a general representation based on literature procedures for microwave-assisted Diels-Alder reactions.

-

Materials: this compound (DEAD), Furan (B31954), Aluminum (III) chloride (AlCl₃), Dichloromethane (B109758) (CH₂Cl₂), Teflon container suitable for microwave synthesis.

-

Procedure:

-

In a clean, dry Teflon container, dissolve this compound (1.0 mmol) and furan (1.2 mmol) in dichloromethane (5 mL).

-

Carefully add a catalytic amount of AlCl₃ (0.1 mmol) to the solution.

-

Seal the container and place it in a domestic microwave oven.

-

Irradiate the mixture at a low power setting for a short duration (e.g., 1-5 minutes), monitoring the reaction progress by TLC. Caution: Microwave reactions can generate significant pressure. Ensure the reaction vessel is designed for this purpose and follow all safety guidelines for the microwave reactor.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Michael Addition Reactions

The highly electrophilic nature of the alkyne in DEAD makes it an excellent Michael acceptor for a variety of nucleophiles, including amines, thiols, and carbanions.[2][3] This reaction is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

This protocol is a generalized procedure based on established methods for the aza-Michael addition to activated alkynes.

-

Materials: this compound (DEAD), Primary amine (e.g., benzylamine), Anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

-

To this solution, add the primary amine (1.0 mmol) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Synthesis of Heterocyclic Compounds

A significant application of this compound in drug development and medicinal chemistry is its use as a precursor for the synthesis of a wide variety of biologically active heterocyclic compounds.[1][7]

Thiazolidinones are a class of heterocyclic compounds known for their diverse pharmacological activities.

This is a representative one-pot procedure.

-

Materials: A suitable thiosemicarbazone, this compound (DEAD), Ethyl acetate (B1210297).

-

Procedure:

-

Dissolve the thiosemicarbazone (1.0 mmol) in ethyl acetate (20 mL) in a round-bottom flask.

-

To this solution, add this compound (1.0 mmol) dropwise with stirring at room temperature.

-

Continue to stir the reaction mixture at ambient temperature for 2.5 to 5 hours, monitoring the reaction by TLC.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethyl acetate.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

-

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations involving this compound.

Caption: Core reactivity pathways of this compound.

Caption: One-pot synthesis of thiazolidinones using DEAD.

Applications in Drug Development and Beyond

The versatility of this compound as a synthetic intermediate has led to its widespread use in the development of new pharmaceutical agents and other advanced materials.[1][2] Its ability to participate in a multitude of reactions allows for the efficient construction of complex molecular architectures from relatively simple starting materials.

-

Medicinal Chemistry: DEAD is instrumental in the synthesis of various heterocyclic systems that form the core of many drug candidates.[1][2] These include derivatives of thiazolidinone, furanone, and other nitrogen- and sulfur-containing rings which have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6][9]

-

Protein Cross-Linking: this compound has been utilized as a protein cross-linking agent, a valuable tool for studying protein structure and function.[4][6][7]

-

Materials Science: The unique chemical properties of DEAD are also leveraged in materials science for the synthesis and modification of polymers and coatings.[2]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis with significant applications in drug discovery and materials science. Its high electrophilicity and ability to participate in a wide range of chemical transformations, most notably cycloaddition and Michael addition reactions, make it an indispensable tool for the construction of complex molecular frameworks. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

- 1. Dimethyl acetylenedicarboxylate(762-42-5) 13C NMR [m.chemicalbook.com]

- 2. This compound(762-21-0) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(762-21-0) IR Spectrum [chemicalbook.com]

- 4. Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound(762-21-0) 13C NMR spectrum [chemicalbook.com]

- 7. Dimethyl acetylenedicarboxylate(762-42-5) 1H NMR [m.chemicalbook.com]

- 8. This compound | C8H10O4 | CID 69803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl acetylenedicarboxylate(762-42-5) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to Diethyl Acetylenedicarboxylate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl acetylenedicarboxylate (B1228247) (DEAD), a highly versatile reagent in organic synthesis, has a rich history spanning over a century. This document provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. It is intended to serve as a technical guide for researchers, offering detailed experimental protocols, comparative data, and visualizations of synthetic pathways to facilitate its application in modern chemical research and drug development.

Introduction

Diethyl acetylenedicarboxylate (DEAD), systematically named diethyl but-2-ynedioate, is an organic compound with the chemical formula C₈H₁₀O₄. It is a powerful electrophile and a widely employed dienophile in cycloaddition reactions, making it a valuable tool for the synthesis of a diverse array of heterocyclic compounds and complex molecules.[1][2] Its utility in carbon-carbon bond formation has led to its increasing use in combinatorial chemistry, multicomponent reactions, and the synthesis of novel pharmaceutical compounds.[1][3] This guide delves into the historical context of its discovery and presents a detailed examination of its synthesis.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery and study of acetylenedicarboxylic acid and its esters. While a definitive singular "discovery" of DEAD is not prominently documented, its development can be traced through the foundational work on acetylenic compounds in the late 19th and early 20th centuries.

The synthesis of the parent compound, acetylenedicarboxylic acid, was reported by Bandrowski in 1877.[4] Subsequent work by chemists such as Baeyer, Ruggli, Moureu, and Bongrand further refined the preparation of acetylenedicarboxylic acid and its derivatives.[4][5] The preparation of the dimethyl ester, dimethyl acetylenedicarboxylate (DMAD), is well-documented, and early literature often notes that the same general methods could be applied for the synthesis of the diethyl ester, DEAD.[5] One of the earliest comprehensive methods for preparing dialkyl acetylenedicarboxylates was described by Moureu and Bongrand in 1920.[5] Over the years, various improved and alternative synthetic routes have been developed, solidifying the importance of DEAD as a readily accessible and versatile building block in organic synthesis.

Physicochemical Properties

DEAD is a clear, light yellow liquid with a characteristic disagreeable odor.[6] It is soluble in many organic solvents such as ethanol (B145695), ether, and carbon tetrachloride, but insoluble in water.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 762-21-0 | [6][7] |

| Molecular Formula | C₈H₁₀O₄ | [6][7] |

| Molecular Weight | 170.16 g/mol | [6][7] |

| Boiling Point | 107-110 °C at 11 mmHg | [6] |

| 96-98 °C at 8 mmHg | [5] | |

| Density | 1.063 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.443 | [6] |

| Melting Point | 1-3 °C | [6] |

| Flash Point | 202 °F | [6] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The most common approaches involve the esterification of acetylenedicarboxylic acid or dehydrohalogenation of a dihalo-succinate derivative.

Esterification of Acetylenedicarboxylic Acid (or its Salt)

A traditional and straightforward method involves the direct esterification of acetylenedicarboxylic acid or its potassium acid salt with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[5][8]

-

Reaction Setup: To 400 g (510 mL, 12.5 moles) of absolute ethanol in a 2-L round-bottomed flask, slowly add 200 g (111 mL, 2.04 moles) of concentrated sulfuric acid in small portions with cooling.

-

Addition of Reactant: To this cooled solution, add 100 g (0.66 mole) of the potassium acid salt of acetylenedicarboxylic acid.

-

Reaction: Fit the flask with a stopper holding a calcium chloride drying tube and allow it to stand with occasional swirling for 4 days at room temperature.

-

Work-up:

-

Decant the liquid from the inorganic salt. Wash the salt with 500 mL of cold water.

-

Combine the decanted liquid and the washings and extract with five 500-mL portions of ether.

-

Combine the ether extracts and wash successively with 200 mL of cold water, 150 mL of saturated sodium bicarbonate solution, and another 200 mL of cold water.

-

Dry the ether extract over anhydrous magnesium sulfate.

-

-

Purification:

-

Remove the ether by distillation from a steam bath.

-

Distill the residue under reduced pressure.

-

Collect the fraction boiling at 96–98°C/8 mm.

-

Yield: 57–59 g (51–53%).

-

-

Reaction Setup: Dissolve acetylenedicarboxylic acid (25.00 g, 0.22 mol) in a mixture of 150 mL of ethanol and 150 mL of benzene.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (4.17 g, 0.02 mol) to the reaction mixture.

-

Reaction: Reflux the solution using a Dean-Stark apparatus for 16 hours until the quantitative recovery of water (~7.9 mL) is achieved.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under vacuum.

-

Purification: Vacuum distill the oily residue (p = 0.5 mbar, T = 70°C) to obtain the pure product.

Dehydrobromination of Diethyl 2,3-dibromosuccinate

An alternative route involves the dehydrobromination of diethyl 2,3-dibromosuccinate. This method can be advantageous as it avoids the direct handling of the potentially unstable acetylenedicarboxylic acid. A similar method is described for the dimethyl ester.[9]

-

Reactant Preparation: Prepare a mixture of (Z)-diethyl 2,3-dibromomaleate and (E)-diethyl 2,3-dibromofumarate.

-

Reaction Setup: In a suitable flask, dissolve the mixture of diethyl 2,3-dibromosuccinate isomers in acetonitrile.

-

Reagent Addition: Add 1,2-dimethylindazolium-3-carboxylate to the solution.

-

Reaction: Reflux the mixture for 45 minutes.

-

Work-up and Purification: The product can be isolated and purified by standard methods such as distillation.

-

Yield: 99%.

-

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic protocols for this compound.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 762-21-0 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. guidechem.com [guidechem.com]

- 9. CN103664600A - Preparation method of dimethyl acetylenedicarboxylate - Google Patents [patents.google.com]

Diethyl acetylenedicarboxylate as an electrophile in organic reactions

Diethyl Acetylenedicarboxylate (B1228247) as an Electrophile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl acetylenedicarboxylate (DEAD), a commercially available and versatile reagent, serves as a powerful electrophile in a multitude of organic reactions. Its unique electronic structure, characterized by an electron-deficient carbon-carbon triple bond flanked by two electron-withdrawing ethyl ester groups, makes it highly susceptible to nucleophilic attack. This reactivity has been extensively exploited for the synthesis of a diverse array of acyclic and heterocyclic compounds, many of which are pivotal intermediates in medicinal chemistry and drug development.[1][2][3] This guide provides an in-depth analysis of DEAD's electrophilic nature, focusing on key reaction classes including Michael additions, cycloaddition reactions, and reactions with phosphorus ylides. Each section includes mechanistic insights, tabulated quantitative data, detailed experimental protocols, and workflow diagrams to facilitate practical application in a research and development setting.

Core Concepts: The Electrophilicity of DEAD

The pronounced electrophilic character of this compound is a direct consequence of its molecular structure. The two ester functionalities (-COOEt) exert a strong -I (inductive) and -M (mesomeric) effect, effectively withdrawing electron density from the acetylenic triple bond. This polarization renders the sp-hybridized carbons highly electron-deficient and thus, prime targets for attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of its utility in constructing complex molecular architectures.[3]

Key Reactions of this compound as an Electrophile

DEAD's utility as an electrophile is showcased in several fundamental organic transformations.

Michael (Conjugate) Addition Reactions

The conjugate addition of nucleophiles to the activated alkyne of DEAD is one of its most common and versatile reaction pathways.[2][4] This reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to highly functionalized alkenes.

Mechanism: The reaction is initiated by the attack of a nucleophile (the Michael donor) on one of the sp-hybridized carbons of DEAD (the Michael acceptor).[4][5] This is typically followed by protonation of the resulting carbanion/enolate to yield the final adduct. The reaction is thermodynamically controlled and works with a variety of soft nucleophiles.[6]

Common Nucleophiles:

-

Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines readily add to DEAD to form enamines. Theoretical calculations suggest a stepwise mechanism proceeding through a zwitterionic intermediate.[7]

-

Sulfur Nucleophiles (Thia-Michael Addition): Thiols are excellent nucleophiles for this transformation, leading to the formation of vinyl sulfides.

-

Carbon Nucleophiles: Resonance-stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds, can also serve as effective Michael donors.

Table 1: Examples of Michael Addition Reactions with DEAD

| Nucleophile | Catalyst/Solvent | Temp (°C) | Yield (%) | Product Type | Reference |

| Thiosemicarbazide | Ethyl Acetate | Ambient | 95 | Thiazoline derivative | [8] |

| Benzylamine | (Not Specified) | (Not Specified) | (Not Specified) | Enamine | [7] |

| 1,3-Dicarbonyls | DABCO | (Not Specified) | Good | Functionalized Alkene |

Experimental Protocol: Synthesis of a Thiazoline Derivative [8][9]

-

Reaction Setup: Dissolve thiosemicarbazone (8 mmol) in ethyl acetate.

-

Reagent Addition: To the stirred solution, add this compound (8 mmol).

-

Reaction: Continue stirring the solution at ambient temperature for 3-5 hours.

-

Work-up: The resulting yellow precipitate is collected by filtration and washed with ethyl acetate.

-

Purification: The crude solid is recrystallized from an ethanol-water mixture to yield the final product.

[4+2] Cycloaddition (Diels-Alder) Reactions

DEAD is an exceptionally reactive dienophile in Diels-Alder reactions due to its electron-deficient nature.[10] This pericyclic reaction provides a powerful method for constructing six-membered rings, which are common motifs in natural products and pharmaceutical agents.[11]

Mechanism: The Diels-Alder reaction is a concerted process involving a [4π+2π] cycloaddition between a conjugated diene and the dienophile (DEAD).[10] The reaction typically proceeds through a cyclic transition state, forming two new sigma bonds simultaneously.

Table 2: Diels-Alder Reactions of DEAD with Various Dienes

| Diene | Conditions | Yield (%) | Reference |

| Anthracene | Microwave, AlCl₃/CH₂Cl₂ | High | [12] |

| Furan | Microwave, AlCl₃/CH₂Cl₂ | High | [12] |

| 2,5-Dimethylfuran | Microwave, AlCl₃/CH₂Cl₂ | High | [12] |

| 1,3-Cyclohexadiene | Microwave, AlCl₃/CH₂Cl₂ | High | [12] |

Experimental Protocol: Microwave-Assisted Diels-Alder Reaction [12]

-

Reaction Setup: In a suitable microwave reactor vessel, combine the diene (e.g., furan, 1 mmol), this compound (1 mmol), and a catalytic amount of AlCl₃ in dichloromethane.

-

Reaction: Subject the mixture to microwave irradiation (e.g., 80W) for a short duration (e.g., 3-10 minutes). Monitor the reaction progress by TLC.

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using an ethyl acetate/hexane eluent) to afford the cycloadduct.

Ene Reactions

The ene reaction is another pericyclic reaction where DEAD can act as a potent "enophile".[13] It involves the reaction of DEAD with an alkene containing an allylic hydrogen (the "ene"). The transformation results in the formation of a new C-C sigma bond, a shift of the double bond, and a 1,5-hydrogen transfer.[13][14]

Mechanism: The concerted, thermal ene reaction proceeds through a six-membered cyclic transition state. The frontier molecular orbital interaction between the HOMO of the ene and the LUMO of the enophile (DEAD) is key.[15] The electron-withdrawing nature of the ester groups in DEAD lowers its LUMO energy, accelerating the reaction.[15] Lewis acid catalysis can also be employed to further enhance reactivity, often allowing the reaction to proceed at lower temperatures.[14]

Quantitative data and specific protocols for Ene reactions involving DEAD are highly substrate-dependent and are best sourced from specific literature reports tailored to the desired transformation.

Reactions with Phosphorus Ylides (Wittig-type Reactions)

DEAD reacts readily with stable phosphorus ylides (Wittig reagents).[16] Instead of the typical olefination observed with aldehydes and ketones, the reaction of DEAD with a phosphonium (B103445) ylide involves a nucleophilic attack of the ylidic carbon onto the electrophilic alkyne. This leads to the formation of new, highly stabilized phosphorus ylides.

Mechanism: The reaction is initiated by the Michael-type addition of the nucleophilic carbon of the ylide to the C≡C bond of DEAD. This forms a new zwitterionic intermediate which is in equilibrium and results in a new, stable ylide. These resulting ylides are valuable synthetic intermediates themselves.

Table 3: Reaction of DEAD with Phosphorus Ylides

| Ylide Precursor | Base/Solvent | Product Type | Yield (%) | Reference |

| Triphenylphosphine, 2-mercaptopyrimidine (B73435) | (Not Specified) | Stable Phosphorus Ylide | Excellent | [16] |

Experimental Protocol: Synthesis of a Stable Phosphorus Ylide [16]

-

Reaction Setup: In a suitable flask, combine triphenylphosphine, a proton source for the ylide (e.g., a 2-mercaptopyrimidine derivative), and a solvent.

-

Reagent Addition: Add this compound to the mixture.

-

Reaction: Stir the reaction at ambient temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Work-up and Purification: Upon completion, the solvent is typically removed in vacuo, and the resulting stable ylide can be purified by recrystallization.

Applications in Drug Development and Heterocyclic Synthesis

The electrophilic nature of DEAD makes it a cornerstone reagent for the synthesis of diverse heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[1][8] By reacting with bifunctional nucleophiles, DEAD facilitates the construction of rings such as thiazolines, pyrroles, and pyridines.[2][8] Its role as a protein cross-linker also highlights its utility in biochemical studies relevant to drug discovery.[1][17] The ability to efficiently generate complex molecular frameworks makes DEAD an invaluable tool for building libraries of novel compounds for biological screening.[1][3]

Conclusion

This compound's potent and tunable electrophilicity renders it a highly valuable and versatile reagent in modern organic synthesis. Its participation in a wide range of transformations, including Michael additions, Diels-Alder reactions, and ene reactions, provides chemists with reliable and efficient pathways to complex molecular targets. For professionals in drug development, a thorough understanding of DEAD's reactivity is essential for designing innovative synthetic routes to novel therapeutic agents and chemical probes. The protocols and data presented in this guide serve as a foundational resource for the practical application of this powerful electrophile.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. Michael Addition [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicreactions.org [organicreactions.org]

- 12. researchgate.net [researchgate.net]

- 13. Ene reaction - Wikipedia [en.wikipedia.org]

- 14. Alder-Ene Reaction [organic-chemistry.org]

- 15. bhu.ac.in [bhu.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. scbt.com [scbt.com]

Theoretical Insights into the Reaction Mechanisms of Diethyl Acetylenedicarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract